molecular formula C12H8ClNO4 B6382802 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% CAS No. 1261974-93-9

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382802
CAS RN: 1261974-93-9
M. Wt: 265.65 g/mol
InChI Key: LQCCPZIYGSCHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, also known as 4-CHLN, is a synthetic phenolic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it an important tool for scientists studying the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It has been used in studies of protein structure and function, enzyme kinetics, and other biochemical processes. It has also been used to study the effects of drugs on the human body, as well as the effects of environmental toxins on organisms. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% has been used in studies of the structure of cell membranes and the mechanisms of cell signaling.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. It is also believed to interact with various proteins, including those involved in signal transduction pathways, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, proteins, and ion channels, as well as to regulate the activity of certain hormones and neurotransmitters. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It also has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, it has some limitations, such as its low solubility in water and its relatively low potency.

Future Directions

There are many potential future directions for the use of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95%. It could be used to study the effects of environmental toxins on organisms, as well as the effects of drugs on the human body. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it could be used to study the mechanisms of cell signaling and the structure of cell membranes. Finally, it could be used to develop new drugs or treatments for diseases.

Synthesis Methods

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol, 95% involves a multi-step process. The first step is to react 2-chloro-5-hydroxybenzaldehyde with nitroethane in the presence of a base catalyst to form an intermediate product, 4-(2-chloro-5-hydroxyphenyl)-2-nitroethanol. The intermediate product is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product, 4-(2-chloro-5-hydroxyphenyl)-2-nitrophenol.

properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c13-10-3-2-8(15)6-9(10)7-1-4-12(16)11(5-7)14(17)18/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCPZIYGSCHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686282
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-hydroxyphenyl)-2-nitrophenol

CAS RN

1261974-93-9
Record name 6-Chloro-3'-nitro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.